

leniolisib reduction serum immunoglobulin M levels

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Leniolisib

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Summary of Efficacy Data on Serum IgM Reduction

Study Description	Key Findings on Serum IgM	Participant Details	Reference
Externally Controlled Study (vs. Standard of Care)	Treatment effect: -1.09 g/L (95% CI: -1.78, -0.39); P = 0.002 [1]	37 leniolisib-treated vs. 49 controls [1]	Clin Exp Immunol. 2025
Open-Label Extension (OLE) Study (Interim Analysis)	Normalization of serum IgM levels observed [2]	37 patients; median exposure of 102 weeks [2]	J Allergy Clin Immunol. 2023
6-Year Follow-up (Dose-Finding Trial)	Durable changes in lymphocyte subsets and clinical manifestations [3]	6 adult patients [3]	https://doi.org/10.1016/j.xhgg.2024.100279

Detailed Experimental Protocols

The data on IgM reduction comes from robust clinical trial designs. Here are the methodologies for the key studies cited.

Externally Controlled Study Design [1]

This study compared long-term **leniolisib** use against standard of care.

- **Objective:** To compare the long-term effects of **leniolisib** on the annual rate of respiratory tract infections and change in serum IgM levels versus standard of care.
- **Treatment Groups:**
 - **Leniolisib Group:** Data from 37 participants in the open-label extension study (NCT02859727).
 - **Control Group:** Data from 62 (infection analysis) and 49 (IgM analysis) participants from the European Society for Immunodeficiencies (ESID) registry.
- **Intervention:** Patients in the **leniolisib** group received the drug orally.
- **Endpoint Measurement:** Change in serum IgM levels (g/L).
- **Statistical Analysis:** Baseline characteristics between groups were balanced using **inverse probability of treatment weighting**. The treatment effect was reported as the difference in mean change.

Open-Label Extension (OLE) Study Design [2]

This study assessed the long-term safety and efficacy of **leniolisib**.

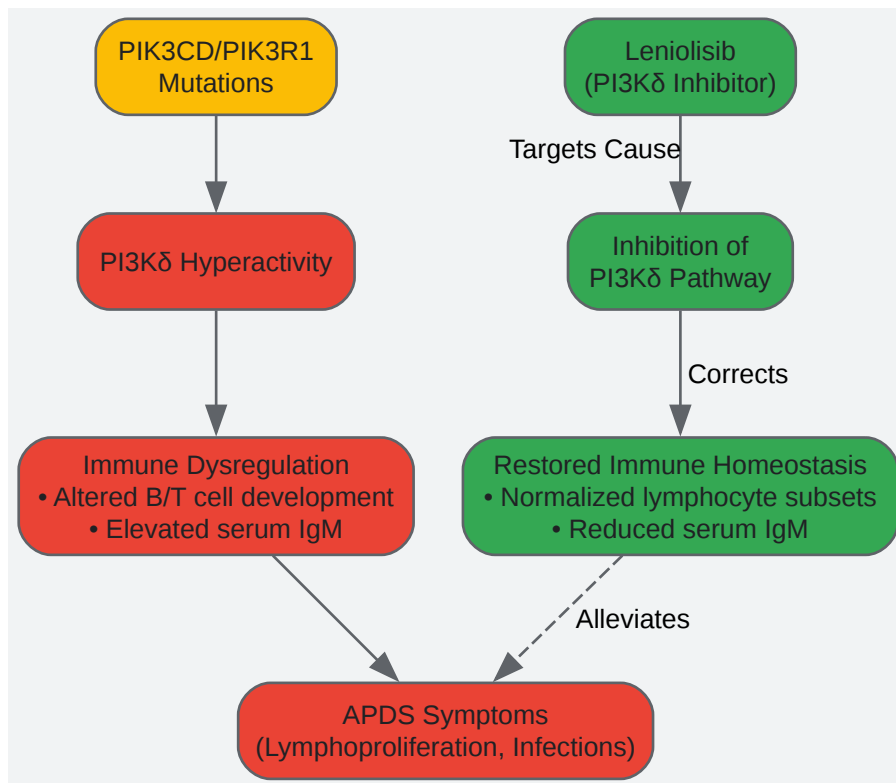
- **Objective:** To evaluate the long-term safety and durability of response of **leniolisib** in patients with APDS.
- **Trial Design:** Multinational, single-arm, open-label extension study.
- **Participants:** 37 patients aged ≥ 12 years with genetically confirmed APDS who had completed a prior **leniolisib** trial or had prior PI3K δ inhibitor exposure.
- **Intervention:** 70 mg of **leniolisib** orally, twice daily.
- **Data Cut-off:** At the time of the interim analysis, the median **leniolisib** exposure was **102 weeks** (approximately 2 years).
- **Endpoint:** Serum IgM levels were tracked as an exploratory endpoint, with observations of normalization reported.

Mechanism of Action: How Leniolisib Reduces IgM

The reduction in serum IgM is not an adverse effect but a **correction of the underlying immune dysregulation** in APDS.

- **PI3K δ Hyperactivity in APDS:** APDS is caused by gain-of-function mutations in genes (*PIK3CD* or *PIK3R1*) that lead to overactivation of the PI3K δ pathway [4] [5]. This hyperactivity disrupts normal lymphocyte development and function.
- **Consequence of Pathway Overactivation:** The constant PI3K δ signaling drives B cells to become overactive and dysregulated, resulting in abnormally **high levels of serum IgM** and a deficiency in class-switched antibodies like IgG, contributing to the immunodeficiency [2] [5].
- **Leniolisib's Targeted Action:** **Leniolisib** is a selective oral inhibitor of the PI3K δ protein [4]. By specifically dampening the overactive PI3K δ signaling, it helps restore balance to the immune system.
- **Restoration of Immune Homeostasis:** The inhibition of the PI3K δ pathway leads to a rebalancing of lymphocyte populations (e.g., reducing transitional B cells and senescent T cells) and a downstream **normalization of IgM production** [2]. This effect is considered a key indicator of the drug's efficacy in correcting the core immune defect in APDS.

The diagram below illustrates this targeted mechanism of action.



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